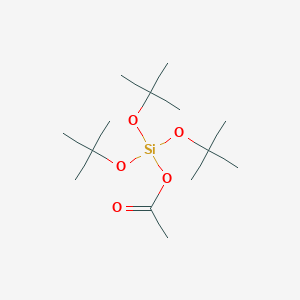
Acetoxytri-tert-butoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxytri-tert-butoxysilane, also known as ATBS, is a chemical compound that is widely used in scientific research for its unique properties. ATBS belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as medicine, engineering, and materials science.
Aplicaciones Científicas De Investigación
Acetoxytri-tert-butoxysilane has been extensively used in scientific research for various applications. One of the most common applications of Acetoxytri-tert-butoxysilane is as a surface modifier for glass and metal substrates. Acetoxytri-tert-butoxysilane forms a thin, uniform layer on the substrate surface, which improves its hydrophobicity and adhesion properties. This property makes Acetoxytri-tert-butoxysilane an excellent candidate for use in microelectronics, where it is used to improve the performance of electronic devices.
Acetoxytri-tert-butoxysilane has also been used in the development of new materials such as hybrid organic-inorganic polymers. These polymers have unique properties such as high thermal stability, high mechanical strength, and low dielectric constant, which make them useful in various applications such as coatings, adhesives, and composites.
Mecanismo De Acción
Acetoxytri-tert-butoxysilane reacts with water to form silanol groups, which then undergo condensation reactions to form a cross-linked network. This network is responsible for the unique properties of Acetoxytri-tert-butoxysilane such as its hydrophobicity and adhesion properties. The cross-linked network also makes Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings and adhesives.
Efectos Bioquímicos Y Fisiológicos
Acetoxytri-tert-butoxysilane is not known to have any significant biochemical or physiological effects. However, it is important to handle Acetoxytri-tert-butoxysilane with care as it is a reactive chemical and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Acetoxytri-tert-butoxysilane in lab experiments is its unique properties such as its hydrophobicity and adhesion properties. These properties make Acetoxytri-tert-butoxysilane an excellent candidate for use in coatings, adhesives, and composites. However, one of the limitations of using Acetoxytri-tert-butoxysilane is its reactivity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of Acetoxytri-tert-butoxysilane in scientific research. One area of research is the development of new materials such as hybrid organic-inorganic polymers with unique properties. Another area of research is the use of Acetoxytri-tert-butoxysilane in the development of new electronic devices with improved performance. Additionally, Acetoxytri-tert-butoxysilane can be used in the development of new coatings and adhesives with improved properties such as corrosion resistance and durability.
Conclusion
In conclusion, Acetoxytri-tert-butoxysilane is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acetoxytri-tert-butoxysilane has the potential to revolutionize various fields such as materials science, engineering, and medicine, making it an important chemical compound in scientific research.
Métodos De Síntesis
Acetoxytri-tert-butoxysilane is synthesized by reacting tert-butanol with acetic anhydride and triethylamine in the presence of a silicon-containing compound such as tetraethyl orthosilicate. The reaction yields Acetoxytri-tert-butoxysilane as a clear, colorless liquid with a boiling point of 167°C and a molecular weight of 312.5 g/mol.
Propiedades
Número CAS |
17947-85-2 |
|---|---|
Nombre del producto |
Acetoxytri-tert-butoxysilane |
Fórmula molecular |
C14H30O5Si |
Peso molecular |
306.47 g/mol |
Nombre IUPAC |
tris[(2-methylpropan-2-yl)oxy]silyl acetate |
InChI |
InChI=1S/C14H30O5Si/c1-11(15)16-20(17-12(2,3)4,18-13(5,6)7)19-14(8,9)10/h1-10H3 |
Clave InChI |
STCHVBTVDSDGFF-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
SMILES canónico |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Otros números CAS |
17947-85-2 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



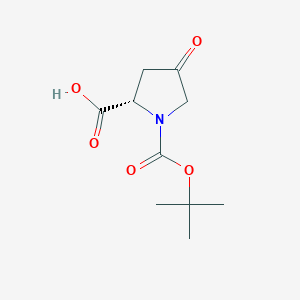
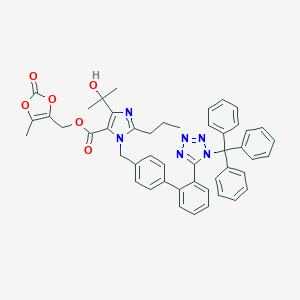
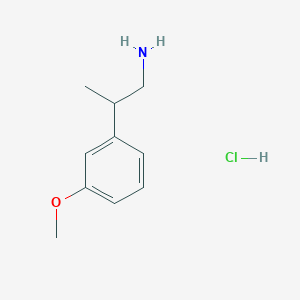
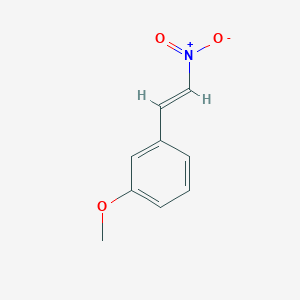
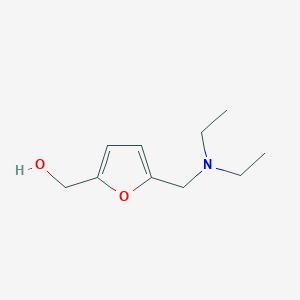
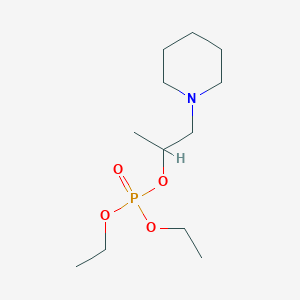
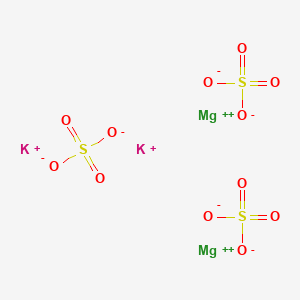
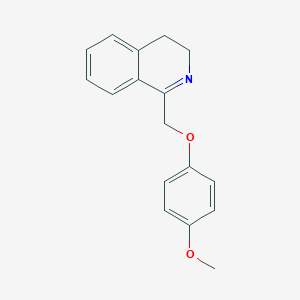
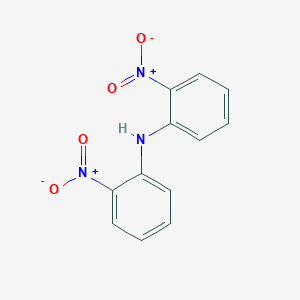
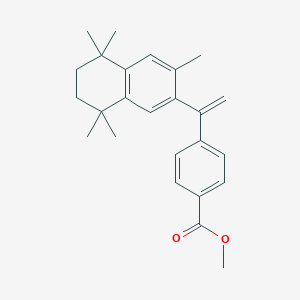
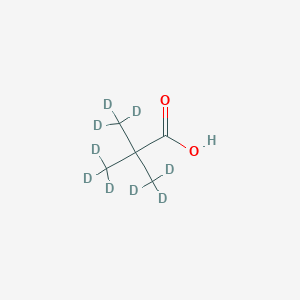
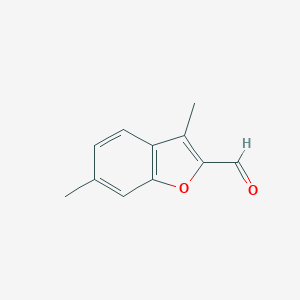
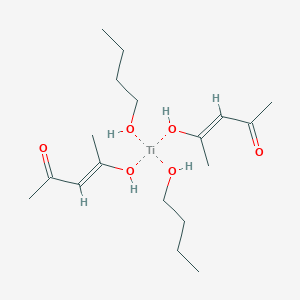
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)